3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
Properties
IUPAC Name |
3-(1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-25-12-10-23(11-13-25)26-20(18-8-5-9-21(28-2)22(18)29-23)15-19(24-26)16-6-4-7-17(27)14-16/h4-9,14,20,27H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWRPGQWNVIRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol , often referred to as a spiro-oxindole derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C22H23N3O2
- Molecular Weight : Approximately 365.44 g/mol
- Structural Features : The molecule contains a spiro structure that combines a benzo[e]pyrazole moiety with a piperidine ring, which is known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of spiro-oxindoles possess significant antimicrobial properties. For instance, isatin derivatives have demonstrated effective antibacterial and antifungal activities against various pathogens . The presence of the oxazine ring in this compound may enhance its interaction with microbial targets.
- Anticancer Properties : Spiro compounds have been evaluated for their anticancer potential. A study reported that spiro-oxindole derivatives exhibit cytotoxic effects on cancer cell lines such as HCT116 (colon carcinoma) and PC3 (prostate carcinoma) . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Analgesic and Anti-inflammatory Effects : Certain spiro compounds have been noted for their analgesic properties. The presence of the piperidine moiety may contribute to pain relief mechanisms via modulation of neurotransmitter systems .
The biological activity of 3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and pain.
- Interaction with Receptors : The compound may interact with various receptors (e.g., serotonin or dopamine receptors), influencing pain perception and mood.
- Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, the compound may lead to programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
Case Studies
Several case studies illustrate the effectiveness of spiro compounds similar to 3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol:
- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives exhibited higher antimicrobial activity than standard antibiotics like amoxicillin against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : A study involving MTT assays showed that specific spiro derivatives resulted in significant cell death in cancer cell lines at low micromolar concentrations .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Spiro Compounds
Physicochemical Properties
- Target Compound: Predicted logP ~2.5 (moderate lipophilicity due to ethyl and methoxy) with aqueous solubility enhanced by the phenol (pKa ~10).
- Compound : Higher logP (~3.2) due to chlorophenyl, reducing solubility but improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
